N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic heterocyclic compound featuring a thiadiazole ring fused with a dihydro-oxathiine scaffold and a 4,4-dioxide modification.
The compound’s thiadiazole and oxathiine moieties suggest parallels with bioactive molecules derived from marine actinomycetes and plant-based biomolecules, though its synthetic origin and 4,4-dioxide group distinguish it from natural analogs .
Properties
Molecular Formula |
C17H19N3O4S2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H19N3O4S2/c1-11(2)10-13-19-20-17(25-13)18-16(21)14-15(12-6-4-3-5-7-12)26(22,23)9-8-24-14/h3-7,11H,8-10H2,1-2H3,(H,18,20,21) |
InChI Key |
OJCKEIWQTVRWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring, followed by the introduction of the oxathiine ring and the carboxamide group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and energy consumption, making it more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
Scientific Research Applications
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid structure, combining a thiadiazole ring (common in antimicrobial and antitumor agents) with a dihydro-oxathiine system (rare in natural products). Below is a comparative analysis based on structural motifs and inferred bioactivities:
Key Differentiators:
Hybrid Scaffold: The fusion of thiadiazole and oxathiine is unprecedented in marine or plant-derived compounds, suggesting novel mechanistic pathways.
Stereochemical Complexity : The (2Z)-configuration and dihydro-oxathiine ring impose conformational constraints absent in simpler analogs.
Biological Activity
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound characterized by its unique structural features that include a thiadiazole ring and an oxathiine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.5 g/mol. The structural components contribute to its pharmacological properties, making it a candidate for further biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O4S2 |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| InChI Key | OJCKEIWQTVRWAF-UHFFFAOYSA-N |
The biological activity of this compound involves its interaction with various molecular targets in biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to diverse biological effects such as:
- Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties. Research indicates that similar compounds exhibit significant antibacterial and antifungal activities.
- Anticancer Properties : Studies have shown that compounds with structural similarities can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of thiadiazole compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.
- Anticancer Activity : In vitro studies indicated that the compound exhibited selective cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : Research has indicated that similar thiadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro .
Comparative Biological Activity Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiadiazole derivatives | Inhibition of bacterial growth |
| Anticancer | Quinazoline-based compounds | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Various thiadiazole derivatives | Decrease in cytokine levels |
Synthetic Routes
The synthesis of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Oxathiine Moiety : Subsequent reactions introduce the oxathiine structure under controlled conditions using specific catalysts.
- Final Carboxamide Group Addition : The final step involves the formation of the carboxamide group to yield the target compound.
Industrial Production Methods
For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield while minimizing waste. Advanced purification techniques such as chromatography are commonly used to achieve high purity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
